![molecular formula C13F10O3 B1224124 Bis(pentafluorophenyl) carbonate CAS No. 59483-84-0](/img/structure/B1224124.png)
Bis(pentafluorophenyl) carbonate
Overview
Description
Bis(pentafluorophenyl) carbonate is a carbonyl compound equivalent generally used in coupling reactions . It is used as a reagent in the preparation of azapeptides . Its CAS number is 59483-84-0 .
Synthesis Analysis
Bis(pentafluorophenyl) carbonate is a convenient activating reagent of carboxylic acid . It has been reported that it can be used in the synthesis of esters and amides . In this reaction, the highly reactive pentafluorophenyl ester intermediates react with various alcohols and amines to give the corresponding esters and amides .Molecular Structure Analysis
The linear formula of Bis(pentafluorophenyl) carbonate is (C6F5O)2CO . Its empirical formula is C13F10O3 .Chemical Reactions Analysis
Bis(pentafluorophenyl) carbonate is used in coupling reactions . It is used as a reagent in the preparation of azapeptides . It can also be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), which is a key intermediate for the synthesis of non-isocyanate polyurethanes .Physical And Chemical Properties Analysis
Bis(pentafluorophenyl) carbonate has a melting point of 48–51 °C . It is readily soluble in most inert organic solvents, e.g., chloroform, ethyl acetate, or methylene chloride .Scientific Research Applications
(C6F5O)2CO(C_6F_5O)_2CO(C6F5O)2CO
, is a versatile reagent used in various scientific research applications. Below is a comprehensive analysis focusing on unique applications across different fields:Peptide Synthesis
Bis(pentafluorophenyl) carbonate is utilized in peptide synthesis as a carbonyl equivalent. It facilitates the formation of peptide bonds by activating carboxylic acids, which then react with amines to form amides . This method is particularly useful for synthesizing azapeptides, which are peptide analogs where one or more of the amide bonds have been replaced with aza-nitrogen atoms .
Non-Isocyanate Polyurethanes (NIPUs) Synthesis
This compound serves as a key intermediate in the synthesis of NIPUs. It reacts to form a cyclic carbonate, which is then polymerized to create polyurethanes without the use of toxic isocyanates . NIPUs are gaining attention due to their reduced environmental impact and potential applications in coatings, foams, and adhesives.
Polycarbonate Resins
Activated carbonates like bis(pentafluorophenyl) carbonate enable the synthesis of differentiated polycarbonate resins via melt transcarbonation. This process is advantageous for monomers that are unsuitable for traditional high-temperature melt polymerization, allowing for the creation of materials with unique properties .
Coumarin-Based Aliphatic Polycarbonates
Researchers use bis(pentafluorophenyl) carbonate to prepare coumarin-based aliphatic polycarbonates. These materials are interesting for their potential applications in biodegradable plastics and as precursors for other chemical transformations .
Ester and Amide Formation
As an activating reagent for carboxylic acids, bis(pentafluorophenyl) carbonate is employed to synthesize esters and amides. The highly reactive pentafluorophenyl ester intermediates formed in this process can react with various alcohols and amines, leading to a wide range of ester and amide products .
Safety And Hazards
Bis(pentafluorophenyl) carbonate is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity . It can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the target organs being the respiratory system .
Future Directions
Bis(pentafluorophenyl) carbonate can be used in the preparation of a cyclic carbonate named 6,6′-(ethane-1,2-diyl)bis(1,3,6-dioxazocan-2-one), which is a key intermediate for the synthesis of non-isocyanate polyurethanes . This suggests potential future applications in the development of new materials.
properties
IUPAC Name |
bis(2,3,4,5,6-pentafluorophenyl) carbonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13F10O3/c14-1-3(16)7(20)11(8(21)4(1)17)25-13(24)26-12-9(22)5(18)2(15)6(19)10(12)23 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOVVFSGCNWQFQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=O)OC2=C(C(=C(C(=C2F)F)F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13F10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40208184 | |
Record name | Dipentafluorophenylcarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(pentafluorophenyl) carbonate | |
CAS RN |
59483-84-0 | |
Record name | Dipentafluorophenylcarbonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059483840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipentafluorophenylcarbonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40208184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(pentafluorophenyl) carbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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